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Compound of Interest

Compound Name: Potassium octanoate

Cat. No.: B1261043 Get Quote

Potassium octanoate (CAS 764-71-6), the potassium salt of octanoic acid, is a compound of

significant interest across diverse scientific and industrial fields.[1][2] With the chemical formula

C₈H₁₅KO₂, it presents as a white to off-white crystalline solid or powder.[1][3] Its utility stems

from a unique molecular architecture, which imparts properties as a surfactant, emulsifier,

catalyst, and stabilizer.[1][3] This guide, intended for researchers, scientists, and drug

development professionals, provides a detailed exploration of the molecular structure, bonding,

and physicochemical properties that underpin these functions. Understanding this compound at

a fundamental level is critical for its effective application in areas ranging from pharmaceutical

formulations and food preservation to polymer synthesis.[3][4]

Part 1: The Anatomy of the Octanoate Anion - A Tale
of Two Moieties
The functional heart of potassium octanoate is the octanoate anion (C₈H₁₅O₂⁻). This anion is

distinctly amphiphilic, possessing two regions with opposing affinities for polar solvents: a

nonpolar hydrocarbon tail and a polar carboxylate head group.

The Hydrophobic Alkyl Chain
The octanoate anion features a saturated eight-carbon alkyl chain (CH₃(CH₂)₆-). The bonding

within this chain consists exclusively of carbon-carbon and carbon-hydrogen single bonds.

These are nonpolar covalent bonds, characterized by a relatively even distribution of electron

density. This long hydrocarbon tail is sterically flexible due to the free rotation around the C-C
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single bonds. Its nonpolar nature renders it hydrophobic, meaning it repels water and readily

interacts with other nonpolar molecules like oils and lipids through van der Waals forces

(specifically, London dispersion forces).

The Hydrophilic Carboxylate Head
At the terminus of the alkyl chain is the carboxylate group (-COO⁻), the site of the molecule's

polarity and charge. Unlike a carboxylic acid, which has a C=O double bond and a C-OH single

bond, the carboxylate anion's negative charge is delocalized across both oxygen atoms

through resonance.

This resonance stabilization is a critical feature:

The pi electrons from the C=O bond and the lone pair from the negatively charged oxygen

atom are shared across the O-C-O system.

This results in two equivalent resonance structures where the negative charge is distributed

evenly between the two oxygen atoms.

The actual structure is a hybrid of these forms, with both carbon-oxygen bonds being of

intermediate length and strength, somewhere between a single and a double bond.

This delocalization makes the carboxylate group highly polar and hydrophilic, enabling it to

engage in strong ion-dipole interactions with water molecules.

Part 2: The Ionic and Covalent Bonding Framework
The overall structure of potassium octanoate is a composite of strong covalent bonds within

the anion and a defining ionic bond that holds the molecule together in its solid state.

The Ionic Bond: K⁺ and [C₈H₁₅O₂]⁻
The primary bond between the potassium cation (K⁺) and the octanoate anion is ionic. It is an

electrostatic force of attraction between the positive charge of the potassium ion and the

delocalized negative charge of the carboxylate head group. In the solid crystalline state, these

ions are arranged in a repeating, three-dimensional lattice structure, maximizing electrostatic

attraction and minimizing repulsion.
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When dissolved in a polar solvent like water, this ionic bond readily dissociates, yielding

solvated potassium cations (K⁺(aq)) and octanoate anions (C₈H₁₅O₂⁻(aq)). This dissociation is

fundamental to its behavior in aqueous solutions.

Covalent Bonding within the Anion
As previously described, the octanoate anion itself is held together by a network of strong

covalent bonds.

C-C and C-H Bonds: Nonpolar covalent bonds forming the stable hydrocarbon backbone.

C-O Bonds: Polar covalent bonds within the resonance-stabilized carboxylate group.

The interplay of this internal covalent framework and the external ionic character defines the

molecule's dual nature.

Caption: Ionic and covalent bonding in potassium octanoate.

Part 3: Physicochemical Properties and Structural
Correlation
The macroscopic properties of potassium octanoate are a direct consequence of its

molecular structure.
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Property Value / Description Structural Rationale

Molecular Formula C₈H₁₅KO₂

Derived from the composition

of one potassium ion and one

octanoate ion.[3]

Molecular Weight ~182.30 g/mol
Sum of the atomic weights of

all constituent atoms.[2][3]

Appearance
White to off-white powder or

crystalline solid.[1]

Reflects the ordered ionic

lattice structure in the solid

state.

Solubility

Soluble in water and polar

solvents; soluble in organic

solvents.[1][4]

The hydrophilic carboxylate

head interacts favorably with

water, while the hydrophobic

alkyl tail allows for solubility in

nonpolar environments.

Surfactant Activity
Acts as an emulsifier and

cleansing agent.[1]

The amphiphilic nature allows

it to stabilize oil-water

interfaces by forming micelles.

Hydrogen Bond Acceptor 2[4]

The two oxygen atoms of the

carboxylate group can accept

hydrogen bonds from donor

molecules like water.

Hydrogen Bond Donor 0[4]

There are no hydrogen atoms

bonded to highly

electronegative atoms (O, N,

F).

The Phenomenon of Micellization
In aqueous solutions above a specific concentration known as the Critical Micelle

Concentration (CMC), the amphiphilic octanoate anions spontaneously self-assemble into

spherical structures called micelles.
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Structure: The hydrophobic alkyl tails aggregate in the core to minimize contact with water,

while the hydrophilic carboxylate heads form the outer shell, interacting with the surrounding

water molecules.

Causality: This assembly is an entropically driven process. By sequestering the hydrophobic

tails away from water, the ordered structure of water molecules around each individual tail is

disrupted, leading to an overall increase in the entropy of the system.

This micelle formation is the basis for its action as a detergent and emulsifier, as nonpolar

substances (oils, grease) can be encapsulated within the hydrophobic core and dispersed in

water.

Hydrophobic Core

Aqueous Environment

Click to download full resolution via product page

Caption: Self-assembly of potassium octanoate into a micelle.

Part 4: Experimental Protocols for Structural
Characterization
Validating the structure and purity of potassium octanoate is crucial. A multi-technique

approach provides a self-validating system, where results from one method corroborate

another.

Key Analytical Techniques
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Infrared (IR) Spectroscopy: Used to identify functional groups. The key signature for

potassium octanoate is the absence of the broad O-H stretch (around 3000 cm⁻¹) and the

C=O stretch (around 1700 cm⁻¹) of the parent carboxylic acid. Instead, strong asymmetric

and symmetric stretching bands for the carboxylate anion (-COO⁻) appear around 1550-

1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the

structure of the alkyl chain and the electronic environment of the carboxylate carbon. The

integration of proton signals should correspond to the 15 hydrogens of the octanoate chain.

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can determine the

melting point and other phase transitions, while Thermogravimetric Analysis (TGA) reveals

the thermal stability and decomposition profile of the salt.[5]

X-ray Crystallography: This is the gold standard for determining the precise three-

dimensional arrangement of atoms in the solid state, providing definitive data on bond

lengths, bond angles, and the crystal lattice packing.

Example Protocol: Characterization by Attenuated Total
Reflectance (ATR) - IR Spectroscopy
This protocol describes a rapid and non-destructive method to confirm the identity of a

potassium octanoate sample.

Objective: To obtain an infrared spectrum of a solid potassium octanoate sample and confirm

the presence of the carboxylate functional group and the absence of the parent carboxylic acid.

Methodology:

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has

completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be

clean.

Background Scan (Self-Validating Step):

With the ATR anvil disengaged and the crystal exposed to air, perform a background scan.
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Causality: This scan measures the IR absorbance of ambient CO₂ and water vapor. The

instrument software will automatically subtract this background from the sample spectrum,

ensuring that observed peaks originate only from the sample.

Sample Application:

Place a small amount (a few milligrams) of the dry potassium octanoate powder onto the

center of the ATR crystal.

Lower the press anvil and apply consistent pressure to ensure intimate contact between

the sample and the crystal. Insufficient contact is a common source of poor-quality

spectra.

Sample Scan:

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio. The standard scanning range is 4000-400 cm⁻¹.

Data Analysis:

Process the resulting spectrum (e.g., baseline correction if necessary).

Verification:

Confirm the absence of a broad peak between 2500-3300 cm⁻¹ (characteristic of the O-

H stretch of a carboxylic acid).

Confirm the absence of a sharp, intense peak around 1700-1725 cm⁻¹ (C=O stretch of

a carboxylic acid).

Identify the strong, characteristic asymmetric and symmetric -COO⁻ stretching peaks in

the 1610-1550 cm⁻¹ and 1450-1400 cm⁻¹ regions, respectively.

Identify C-H stretching peaks in the 2850-2960 cm⁻¹ region, confirming the alkyl chain.

Cleaning: After analysis, raise the anvil, and thoroughly clean the sample powder from the

crystal using a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
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Part 5: Relevance in Drug Development and
Research
The molecular properties of potassium octanoate make it a valuable tool for researchers and

pharmaceutical scientists.

Pharmaceutical Excipient: It can be used as a stabilizer for active pharmaceutical ingredients

(APIs) and as an emulsifying agent in creams and lotions.[3]

Drug Delivery: Its ability to form micelles allows for the encapsulation of poorly water-soluble

drugs, potentially enhancing their bioavailability.

Catalyst in Polymer Synthesis: It is widely used as a catalyst, particularly for polyurethane

systems and in the production of polyisocyanurate (PIR) foams.[4][6]

Antimicrobial Properties: The surfactant nature of potassium octanoate allows it to disrupt

the lipid membranes of bacteria and fungi, giving it utility as a preservative.[1][3]

Synthetic Chemistry: It serves as a salt-forming agent in the synthesis of certain antibiotics,

such as potassium clavulanate.[4]

By understanding the fundamental relationship between its molecular structure and its

functional properties, scientists can better harness the potential of potassium octanoate in a

wide array of advanced applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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